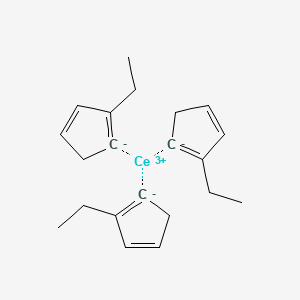
cerium(3+);2-ethylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cerium(3+);2-ethylcyclopenta-1,3-diene typically involves the reaction of cerium(III) chloride with 2-ethylcyclopentadiene in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or diethyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The compound is often produced in bulk volumes and packaged in glass ampules, bottles, or metal ampules to ensure stability and prevent contamination .
Chemical Reactions Analysis
Types of Reactions
Cerium(3+);2-ethylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to cerium(IV) derivatives.
Reduction: It can be reduced back to cerium(III) from cerium(IV) states.
Substitution: The ethylcyclopentadienyl ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a strong base and an appropriate solvent .
Major Products Formed
The major products formed from these reactions include cerium(IV) compounds, substituted cerium(III) complexes, and various organic by-products depending on the specific reaction conditions .
Scientific Research Applications
Cerium(3+);2-ethylcyclopenta-1,3-diene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cerium(3+);2-ethylcyclopenta-1,3-diene involves its ability to interact with various molecular targets and pathways. The compound can coordinate with different ligands, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in catalytic processes and material synthesis .
Comparison with Similar Compounds
Similar Compounds
- Tris(isopropylcyclopentadienyl)cerium(III)
- Cerium(IV) sulfate
- Tris(bis(trimethylsilyl)amino)cerium(III)
- Cerium(III) nitrate hydrate
Uniqueness
Cerium(3+);2-ethylcyclopenta-1,3-diene is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. The ethyl group on the cyclopentadienyl ring enhances its stability and reactivity compared to other cerium complexes .
Properties
Molecular Formula |
C21H27Ce |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
cerium(3+);2-ethylcyclopenta-1,3-diene |
InChI |
InChI=1S/3C7H9.Ce/c3*1-2-7-5-3-4-6-7;/h3*3,5H,2,4H2,1H3;/q3*-1;+3 |
InChI Key |
JIKKPCQGMJPILV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


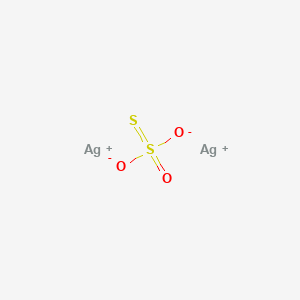
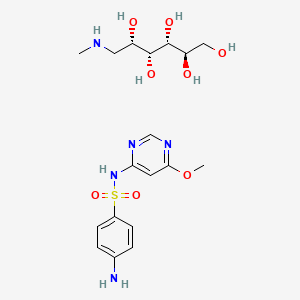
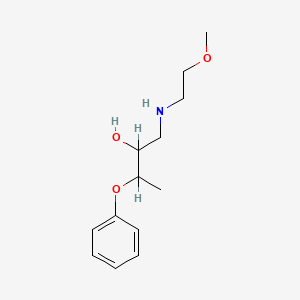
![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)
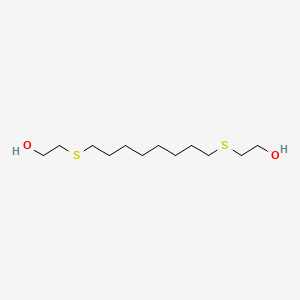
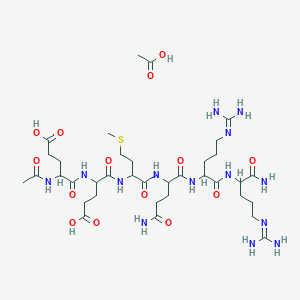
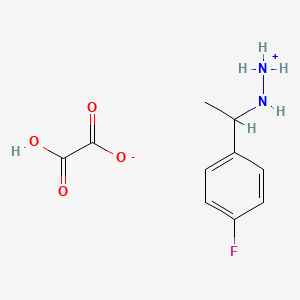
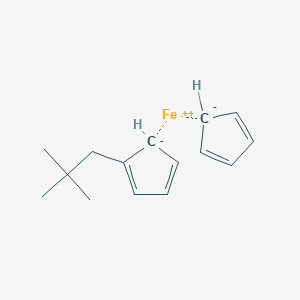
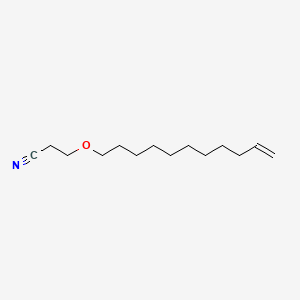

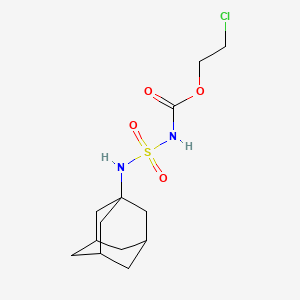
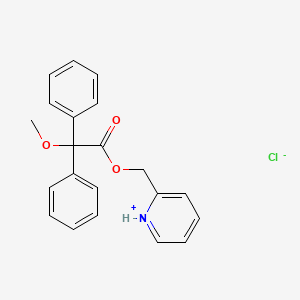

![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride](/img/structure/B13759305.png)
